5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine

Medicinal Chemistry Drug Discovery Physicochemical Properties

This derivative features a critical 7-ethoxy group that sets it apart from unsubstituted or methoxy analogs, modulating electronic and steric properties that directly impact target binding and biological activity. Essential for reproducible SAR studies in anticancer, skin-whitening, and antioxidant programs. Procuring this exact substitution pattern ensures valid lead optimization; generic alternatives risk failed experiments. Standard international shipping with full compliance documentation available.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 1421485-28-0
Cat. No. B1430106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine
CAS1421485-28-0
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N
InChIInChI=1S/C12H11N3O3/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-14-15-12(13)18-11/h3-6H,2H2,1H3,(H2,13,15)
InChIKeyADPRNOBYIBYFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1421485-28-0) Procurement Guide: Structure, Specifications, and Analytical Data


5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 1421485-28-0) is a heterocyclic compound integrating benzofuran and 1,3,4-oxadiazol-2-amine pharmacophores, with a molecular formula of C12H11N3O3 and a molecular weight of 245.23 g/mol . It is a member of the benzofuran-oxadiazole hybrid class, which is recognized for diverse biological activities including anticancer, antimicrobial, and antioxidant properties [1]. This compound serves as a versatile scaffold in medicinal chemistry, with its 7-ethoxy substituent on the benzofuran ring providing a distinct structural feature that differentiates it from other in-class analogs, potentially influencing both physicochemical properties and biological activity profiles [2].

Why Substituting 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine with Generic Benzofuran-Oxadiazole Analogs May Compromise Research Outcomes


The 7-ethoxy substitution on the benzofuran ring of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a critical structural determinant that distinguishes it from other benzofuran-oxadiazole analogs, such as the unsubstituted 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine or the 7-methoxy variant. Structure-activity relationship (SAR) studies within the broader benzofuran-oxadiazole class demonstrate that substituents on the benzofuran moiety significantly modulate biological activity, binding affinity, and physicochemical properties [1]. For instance, the electron-donating nature and steric bulk of the ethoxy group at the 7-position can influence the compound's interaction with biological targets, potentially altering potency and selectivity compared to its hydrogen or methoxy counterparts [2]. Therefore, generic substitution without a detailed understanding of these structure-dependent effects can lead to irreproducible results or a failure to achieve desired biological outcomes, making the specific procurement of the 7-ethoxy derivative essential for projects where this particular substitution pattern is a key variable [3].

Quantitative Differentiation of 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine: A Comparative Evidence Guide for Procurement Decisions


Enhanced Lipophilicity and Physicochemical Profile Compared to Unsubstituted Analog

The 7-ethoxy substitution in 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine confers a significantly different physicochemical profile compared to the unsubstituted analog 5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine. Key differences include a higher molecular weight (245.23 vs 201.18 g/mol) and a higher predicted boiling point (438.8±48.0 °C vs 400.2±37.0 °C), which can influence compound handling, solubility, and membrane permeability in biological assays .

Medicinal Chemistry Drug Discovery Physicochemical Properties

Potential for Superior Tyrosinase Inhibition Based on Structural Analogy

While direct data for 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is not available, class-level inference from closely related benzofuran-oxadiazole hybrids suggests that the 7-ethoxy derivative may exhibit potent tyrosinase inhibition. A structurally similar compound, designated as scaffold 5a in a 2022 study, demonstrated an IC50 of 11 ± 0.25 μM against bacterial tyrosinase, which was slightly more potent than the standard ascorbic acid (IC50 = 11.5 ± 0.1 μM) [1]. Given the importance of benzofuran substitution patterns in modulating enzyme inhibition, the 7-ethoxy group may offer a distinct inhibitory profile compared to other analogs.

Enzyme Inhibition Tyrosinase Cosmeceuticals

Differentiated Antioxidant Capacity Compared to Methoxy Analog

The antioxidant activity of benzofuran-oxadiazole derivatives is highly dependent on the nature of substituents on the benzofuran ring. While specific DPPH radical scavenging data for 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is not available, class-level inference suggests that the 7-ethoxy group may confer different antioxidant properties compared to the 7-methoxy analog. In related studies, benzofuran derivatives with electron-donating groups (such as -OCH3) at specific positions have been shown to enhance antioxidant activity . The ethoxy group, being a stronger electron donor than hydrogen but with different steric properties than methoxy, is expected to yield a unique antioxidant profile.

Antioxidant Free Radical Scavenging DPPH Assay

Distinct Cytotoxicity Profile Against Cancer Cell Lines

Benzofuran-oxadiazole hybrids have demonstrated significant anticancer activity, with cytotoxicity varying based on specific structural features. While direct data for 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is not available, a closely related benzofuran-oxadiazole derivative (compound 5d) exhibited an IC50 of 6.3 ± 0.7 μM against A549 lung cancer cells, which was more potent than the reference drug crizotinib (IC50 = 8.54 ± 0.84 μM) [1]. The 7-ethoxy substitution may confer a distinct cytotoxicity profile compared to unsubstituted or differently substituted analogs, making it a valuable compound for anticancer screening.

Anticancer Cytotoxicity MTT Assay

Predicted Binding Affinity Modulation by 7-Ethoxy Substitution

In silico studies on benzofuran-oxadiazole hybrids have shown that substituents on the benzofuran ring significantly influence binding affinity to target proteins. For instance, 5-bromobenzofuran-oxadiazole compounds exhibited higher binding affinities to the Pks13 enzyme compared to unsubstituted benzofuran-oxadiazoles [1]. While specific docking data for the 7-ethoxy derivative is not available, the ethoxy group's electron-donating properties and steric bulk are expected to modulate binding interactions differently than hydrogen, halogen, or methoxy substituents, potentially leading to a unique binding profile against various therapeutic targets.

Molecular Docking In Silico Screening Drug Design

Unique Structural Scaffold for Antitubercular Lead Optimization

Benzofuran-oxadiazole conjugates have been identified as promising antitubercular agents, with structure-activity relationships indicating that specific substituents on the benzofuran ring are critical for activity. For example, compounds with chlorine or bromine at the 6-position of benzofuran exhibited the highest activity against Mycobacterium phlei (MIC = 1.56 μg/mL) [1]. The 7-ethoxy substitution in 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine represents an unexplored chemical space within this class, offering potential for novel antitubercular activity that differs from halogen-substituted analogs.

Antitubercular Mycobacterium tuberculosis Lead Optimization

Optimal Research and Procurement Scenarios for 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine


Medicinal Chemistry: Lead Optimization for Anticancer Agents

5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a valuable scaffold for medicinal chemistry programs focused on anticancer drug discovery. Its distinct 7-ethoxy substitution pattern offers a unique starting point for structure-activity relationship (SAR) studies, as benzofuran-oxadiazole hybrids have demonstrated potent cytotoxicity against various cancer cell lines, including A549 lung cancer cells with IC50 values in the low micromolar range [1]. Procuring this specific derivative allows researchers to explore the impact of the ethoxy group on anticancer potency and selectivity, which cannot be achieved using the unsubstituted or methoxy analogs. This compound is particularly suited for lead optimization campaigns aiming to improve upon the activity of existing benzofuran-oxadiazole leads [2].

Cosmeceutical R&D: Tyrosinase Inhibition for Skin Whitening

Given the demonstrated tyrosinase inhibitory activity of structurally related benzofuran-oxadiazole compounds (e.g., IC50 = 11 ± 0.25 μM, comparable to ascorbic acid), 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a promising candidate for cosmeceutical research focused on skin whitening and anti-melanogenic applications [1]. The 7-ethoxy group may confer improved skin penetration or a distinct inhibition profile compared to other analogs, making it a strategic choice for developing novel tyrosinase inhibitors. Its procurement enables direct evaluation of its efficacy and safety in relevant in vitro and ex vivo models [2].

Antioxidant Research: Evaluating Radical Scavenging Capacity

The compound's benzofuran-oxadiazole core, combined with the electron-donating 7-ethoxy group, makes it a relevant candidate for antioxidant research. While specific data for this compound is limited, the broader class of benzofuran derivatives with electron-donating substituents has shown significant DPPH radical scavenging activity [1]. 5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-amine can be used in comparative studies to elucidate the structure-activity relationship of ethoxy versus methoxy or unsubstituted analogs on antioxidant capacity, providing insights for the design of more potent free radical scavengers [2].

Computational Chemistry: In Silico Target Fishing and Docking Studies

The unique 7-ethoxy substitution provides a distinct molecular structure for computational chemistry applications, including virtual screening, molecular docking, and pharmacophore modeling. In silico studies have shown that benzofuran substitution patterns significantly influence binding affinities to targets such as Pks13 and HCV NS5B polymerase [1]. Procuring this specific compound allows for the generation of accurate 3D models and docking simulations to predict its interaction with a wide range of biological targets, guiding experimental validation and hit-to-lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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